molecular formula C2H5NO2 B12056177 Glycine-13C2,15N,d2

Glycine-13C2,15N,d2

Cat. No.: B12056177
M. Wt: 80.058 g/mol
InChI Key: DHMQDGOQFOQNFH-VKCSHUPISA-N
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Description

Glycine-13C2,15N,d2 is a specially labeled form of glycine, an amino acid that plays a crucial role in various biological processes. This compound is isotopically labeled with carbon-13, nitrogen-15, and deuterium, making it valuable for scientific research, particularly in the fields of biochemistry and molecular biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine-13C2,15N,d2 involves the incorporation of isotopically labeled precursors. One common method is to start with labeled carbon dioxide (13CO2) and ammonia (15NH3), which are reacted to form labeled glycine. The deuterium atoms are introduced by using deuterated water (D2O) during the synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the isotopic purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycine-13C2,15N,d2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Glycine-13C2,15N,d2 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies:

    Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

    Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

Glycine-13C2,15N,d2 functions similarly to natural glycine in biological systems. It acts as an inhibitory neurotransmitter in the central nervous system and as a co-agonist with glutamate at N-methyl-D-aspartic acid (NMDA) receptors. This interaction facilitates excitatory neurotransmission and plays a role in synaptic plasticity and memory formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine-13C2,15N,d2 is unique due to its triple isotopic labeling, which provides enhanced sensitivity and specificity in analytical techniques. This makes it particularly valuable in complex studies where precise tracking of molecular interactions and pathways is required .

Properties

Molecular Formula

C2H5NO2

Molecular Weight

80.058 g/mol

IUPAC Name

2-(15N)azanyl-2,2-dideuterioacetic acid

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1D2,2+1,3+1

InChI Key

DHMQDGOQFOQNFH-VKCSHUPISA-N

Isomeric SMILES

[2H][13C]([2H])([13C](=O)O)[15NH2]

Canonical SMILES

C(C(=O)O)N

Origin of Product

United States

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